

Solid-State Reactivity of Aromatic C-Nitroso Compounds: A Technical Guide

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Compound of Interest		
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Aromatic C-nitroso compounds are a fascinating class of molecules characterized by their distinctive solid-state reactivity, primarily revolving around a monomer-dimer equilibrium. In the solid phase, these compounds predominantly exist as dimeric azodioxides, which can be either colorless or pale yellow. However, upon exposure to specific stimuli such as UV light at cryogenic temperatures, these dimers can dissociate into their corresponding intensely colored (blue or green) monomeric forms.[1][2] This reversible transformation, involving the formation and cleavage of a single nitrogen-nitrogen bond, presents a unique model system for investigating the mechanisms of organic solid-state reactions.[1][3] The reactivity of these compounds is highly sensitive to the crystalline environment, including factors like crystal packing, defects, and phase transformations, a concept known as topotactic control.[1] This guide provides an in-depth exploration of the core aspects of the solid-state reactivity of aromatic C-nitroso compounds, detailing experimental methodologies and presenting quantitative data for a comprehensive understanding.

Dimerization and Monomer-Dimer Equilibrium

The most prominent feature of aromatic C-nitroso compounds in the solid state is their propensity to dimerize, forming azodioxides. This dimerization is a reversible process, and an equilibrium exists between the monomeric and dimeric forms.[4][5] In the solid state, the equilibrium is heavily shifted towards the dimer.[4] The dimers can exist as Z (cis) and E (trans) isomers, with the E-isomer generally being more prevalent in the solid state.[4][6]



The monomeric form can be generated in the solid state by the photodissociation of the azodioxy dimers. This process is typically carried out by irradiating the crystalline solid with UV light (e.g., 254 nm) at cryogenic temperatures (10–12 K).[1] The subsequent thermal redimerization can be initiated by slow warming.[1][3] This photochromic and thermochromic behavior makes these compounds interesting for potential applications as molecular switches. [2][4][7]

Certain structural features can influence the monomer-dimer equilibrium. For instance, aromatic C-nitroso compounds bearing strong electron-donating substituents in the paraposition, such as in p-nitrosoanisoles and p-nitrosoanilines, have a greater tendency to exist in the monomeric form even in the solid state.[1]

Z/E Isomerization of Azodioxides

In solution and the gas phase, the interconversion between Z- and E-isomers of azodioxides is a two-step process involving dissociation into monomers followed by re-dimerization.[1] However, in the solid state, the topochemical principles govern the reaction pathway. It has been proposed that the solid-state isomerization of azodioxides proceeds through a "torsional" transition state, similar to other cis-trans isomerizations in the solid phase, rather than through monomer formation.[7]

Experimental Protocols

The study of the solid-state reactivity of aromatic C-nitroso compounds employs a variety of analytical techniques to characterize the structures and monitor the transformations.

Synthesis of Aromatic C-Nitroso Compounds

Several synthetic routes are available for the preparation of aromatic C-nitroso compounds. Common methods include:

- Oxidation of primary aromatic amines: This can be achieved using reagents like Caro's acid (peroxymonosulfuric acid).[5]
- Reduction of aromatic nitro compounds: A partial reduction of a nitro group to a
 hydroxylamine, followed by oxidation, yields the nitroso compound.[5][8] A modern approach
 involves the electrochemical reduction of nitroaromatics.[9]



- Direct nitrosation: Tertiary aromatic amines can be directly nitrosated using nitrous acid to
 yield para-nitroso derivatives.[9][10] Another method involves the electrophilic ipsosubstitution of trimethylsilyl-substituted benzene derivatives using NOBF4.[11]
- Photochemical Rearrangement: A continuous flow photochemical rearrangement of onitrophenylimines offers a modern route to nitrosoarenes.[12]

General Protocol for Oxidation of an Aniline Derivative:

- Prepare a biphasic solution of the aniline derivative in an appropriate organic solvent and an aqueous solution of an oxidizing agent (e.g., potassium peroxymonosulfate).
- Stir the mixture vigorously at a controlled temperature (e.g., 0-5 °C).
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., Na2SO4).
- Remove the solvent under reduced pressure.
- Purify the product by sublimation or steam distillation to obtain the nitrosobenzene derivative, which often appears as a green liquid that solidifies into a colorless solid upon dimerization.
 [5]

Solid-State Photodissociation and Thermal Dimerization

Protocol for Cryogenic Photodissociation and Thermal Re-dimerization:

- A crystalline sample of the aromatic azodioxide is cooled to a cryogenic temperature (e.g., 10-12 K) in a suitable cryostat.
- The sample is irradiated with a UV light source (e.g., a 254 nm mercury lamp). The formation of the colored monomer can be observed visually.[1]
- The progress of the photodissociation can be monitored spectroscopically, for instance, using time-resolved IR spectroscopy.[1]



- After significant monomer formation, the UV source is turned off.
- The sample is then slowly warmed. The re-dimerization process can be followed by monitoring the disappearance of the monomer's characteristic spectroscopic signals.[1][3]

Analytical Techniques

- X-ray Diffraction (XRD): Single-crystal and powder XRD are crucial for determining the crystal structures of both the monomeric and dimeric forms, providing insights into the molecular packing and the geometric constraints that govern solid-state reactivity.[1][13]
- Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy is a powerful tool for following the kinetics of solid-state reactions, such as the dimerization of nitroso monomers.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 13C and 17O NMR, can provide valuable information about the electronic structure and orientation of the nitroso group in the solid state.[14][15] Solution-state NMR is used to study the monomer-dimer equilibrium in solution.[4]
- Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) can be used to study the thermal behavior of these compounds, including phase transitions and the thermodynamics of dimerization.[16]

Quantitative Data

The following table summarizes key quantitative data related to the solid-state properties and reactivity of aromatic C-nitroso compounds.



Property	Compound/Sy stem	Value	Technique	Reference
N-N Double Bond Energy in Azodioxides	General	~120 kJ·mol ^{−1}	Calculation	[1]
N=O Bond Length	Nitrosobenzene	1.223 Å	Calculation	[2]
C-N Bond Length	Nitrosobenzene	1.441 Å	Calculation	[2]
Dimerization Enthalpy (ΔH°)	Nitrosobenzene (gas phase)	-26.21 kJ·mol ⁻¹ (E-isomer)	Calculation	[17]
Dimerization Gibbs Free Energy (ΔG°)	Nitrosobenzene (gas phase)	30.08 kJ·mol ⁻¹ (E-isomer)	Calculation	[17]
N-N Bond Length in Dimer	2,6- diethoxycarbonyl -3,5-dimethyl-4- nitrosophenol dimer	1.29 Å	X-ray Diffraction	[13]

Reaction Pathways and Workflows

The solid-state reactivity of aromatic C-nitroso compounds can be visualized through the following diagrams.

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